molecular formula C8H17Br2NO B2368484 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide CAS No. 2243513-12-2

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide

Cat. No.: B2368484
CAS No.: 2243513-12-2
M. Wt: 303.038
InChI Key: RKWOLGIEAOOMKS-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is a chemical compound with the molecular formula C8H16Br2NO. It is a morpholine derivative, characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide typically involves the reaction of 3,3-dimethylmorpholine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the morpholine nitrogen, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: New morpholine derivatives with different substituents.

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced morpholine derivatives with ethyl groups.

Scientific Research Applications

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromoethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)morpholine: Similar structure but lacks the dimethyl groups on the morpholine ring.

    3,3-Dimethylmorpholine: Lacks the bromoethyl group.

    2-Bromoethylamine: Contains the bromoethyl group but lacks the morpholine ring.

Uniqueness

4-(2-Bromoethyl)-3,3-dimethylmorpholine;hydrobromide is unique due to the presence of both the bromoethyl group and the dimethyl-substituted morpholine ring. This combination imparts specific chemical reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-(2-bromoethyl)-3,3-dimethylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c1-8(2)7-11-6-5-10(8)4-3-9;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWOLGIEAOOMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243513-12-2
Record name 4-(2-bromoethyl)-3,3-dimethylmorpholine hydrobromide
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